![molecular formula C5H7N3OS2 B1658832 N-(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)propanamide CAS No. 62314-83-4](/img/structure/B1658832.png)
N-(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)propanamide
Overview
Description
“N-(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)propanamide” is a compound with a five-membered heterocyclic ring and the N—(C=O)—C plane of the acetamide group . The compound is essentially co-planar, with a dihedral angle of 1.25° .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine . The structures of the newly synthesized compounds were established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .Molecular Structure Analysis
The molecular structure of the compound is characterized by a five-membered heterocyclic ring and the N—(C=O)—C plane of the acetamide group . The two dimethyl sulfoxide molecules are each disordered over two positions with occupancy ratios of 0.605 (2):0.395 (2) and 0.8629 (18):0.1371 (18) .Scientific Research Applications
Therapeutic Potential
N-(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)propanamide derivatives have been explored for their central nervous system (CNS) activity, showing marked antidepressant and anxiolytic properties. These properties are comparable to reference drugs like Imipramine and Diazepam, highlighting their potential as promising compounds for treating depression and anxiety disorders (Clerici et al., 2001).
Enzyme Inhibition for Therapeutic Application
Compounds related to N-(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)propanamide have been identified as potent inhibitors of the tumor-associated carbonic anhydrase isozyme IX. This enzyme is associated with cancer cell proliferation and survival, making these inhibitors potential candidates for cancer therapy. Inhibition of this isozyme could lead to novel antitumor agents (Ilies et al., 2003).
Antimycobacterial Effects
A new class of antituberculosis agents has been developed from derivatives of N-(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)propanamide, demonstrating outstanding in vitro activity against Mycobacterium tuberculosis. These compounds possess a highly selective antimycobacterial effect and exhibit low toxicity, making them of particular interest for further development as antitubercular drugs (Karabanovich et al., 2016).
Antifungal and Antibacterial Activities
Compounds derived from N-(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)propanamide, such as aminobenzolamide derivatives, have shown significant antifungal activity against Aspergillus and Candida species. Their mode of action appears to be unrelated to inhibition of lanosterol-14-α-demethylase, suggesting a novel antifungal mechanism that could be explored further (Mastrolorenzo et al., 2000).
Material Science Applications
The coordination behavior of 1,3,4-thiadiazole derivatives with transition metals has been studied for potential applications in materials chemistry. These compounds have been found to be excellent precursors for the crystal engineering of organometallic materials, demonstrating their versatility beyond biomedical applications (Ardan et al., 2017).
properties
IUPAC Name |
N-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3OS2/c1-2-3(9)6-4-7-8-5(10)11-4/h2H2,1H3,(H,8,10)(H,6,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XELFBHWGNQVNQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NNC(=S)S1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3OS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90560502 | |
Record name | N-(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90560502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)propanamide | |
CAS RN |
62314-83-4 | |
Record name | N-(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90560502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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